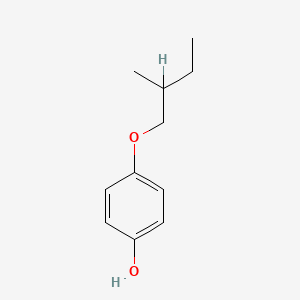

4-(2-methylbutoxy)phenol

Description

4-(2-Methylbutoxy)phenol is an alkoxy-substituted phenolic compound characterized by a hydroxyl group at the para position of a benzene ring, with a 2-methylbutoxy chain as the substituent. Its structure confers unique physicochemical properties, making it valuable in advanced materials science, particularly in liquid crystal (LC) technology and optoelectronics.

- Synthesis: The compound is synthesized via alkylation of ethyl 4-hydroxybenzoate with (S)-2-methylbutyltosylate, followed by hydrolysis to yield 4-((S)-2-methylbutoxy)benzoic acid. This intermediate is further esterified with phenolic derivatives to generate chiral calamitic LC compounds .

- Key Properties: Exhibits thermotropic and lyotropic mesophases, with phase transitions analyzed via polarizing optical microscopy (POM) and differential scanning calorimetry (DSC) .

Properties

IUPAC Name |

4-(2-methylbutoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-3-9(2)8-13-11-6-4-10(12)5-7-11/h4-7,9,12H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQBIYCSSJYFJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)COC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20886843 | |

| Record name | Phenol, 4-(2-methylbutoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20886843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67599-20-6 | |

| Record name | 4-(2-Methylbutoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67599-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-(2-methylbutoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067599206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-(2-methylbutoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-(2-methylbutoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20886843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-(2-methylbutoxy)phenol involves innovative synthetic methods for the preparation of m-aryloxy phenols. One such method includes a four-step process starting from 4-iodophenol. The compound can also be synthesized through electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions. Industrial production methods typically involve the use of advanced organic synthesis techniques to ensure high purity and yield.

Chemical Reactions Analysis

4-(2-methylbutoxy)phenol undergoes various chemical reactions, including:

Electrophilic Halogenation: The hydroxyl group in phenols is a strongly activating, ortho- and para-directing substituent, making the compound highly reactive towards electrophilic halogenation.

Nitration: The compound can undergo nitration reactions under acidic conditions.

Sulfonation: Sulfonation reactions are also common for phenols, including this compound.

Friedel–Crafts Reactions: These reactions involve the formation of carbon-carbon bonds and are facilitated by the activating hydroxyl group.

Common reagents used in these reactions include halogens, nitric acid, sulfuric acid, and aluminum chloride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

4-(2-Methylbutoxy)phenol is characterized by a phenolic structure with a 2-methylbutoxy group. This configuration enhances its solubility and reactivity, making it suitable for several applications in organic synthesis, materials science, and pharmaceuticals.

Scientific Research Applications

1. Organic Synthesis:

this compound serves as a valuable building block in organic synthesis. Its unique side chain allows for the modification of phenolic compounds, which can be utilized in the development of new materials and pharmaceuticals.

2. Liquid Crystals:

Research indicates that derivatives of this compound exhibit liquid crystal properties, which are essential in the development of display technologies. For example, studies have shown that certain derivatives can form enantiotropic smectic A phases, which are crucial for liquid crystal displays (LCDs) .

3. Coatings and Adhesives:

This compound is used in the formulation of coatings and adhesives due to its ability to enhance adhesion properties and chemical resistance. It is included in formulations for industrial applications where durability and performance are critical .

Industrial Applications

1. Cosmetics:

In the cosmetics industry, this compound is incorporated into formulations for its stabilizing properties. It acts as a preservative and enhances the efficacy of active ingredients in skin care products.

2. Biocidal Products:

The compound is also utilized in biocidal formulations, contributing to antimicrobial properties that are essential for personal care products and household cleaners .

Data Tables

| Application Area | Details |

|---|---|

| Organic Synthesis | Building block for phenolic compounds |

| Liquid Crystals | Exhibits enantiotropic smectic A phases |

| Coatings | Enhances adhesion and chemical resistance |

| Cosmetics | Stabilizer and preservative in formulations |

| Biocidal Products | Contributes to antimicrobial properties |

Case Studies

Case Study 1: Liquid Crystal Applications

A study published in ResearchGate demonstrated that derivatives of this compound can form liquid crystals with specific thermal properties. This research highlights the potential for developing advanced materials for electronic displays .

Case Study 2: Cosmetic Formulations

In a comparative study on cosmetic preservatives, this compound was shown to effectively stabilize emulsions while providing antimicrobial activity. The findings suggest its utility in enhancing product shelf life without compromising safety.

Mechanism of Action

The mechanism of action of 4-(2-methylbutoxy)phenol involves its antioxidant properties. The compound effectively suppresses oxidation, preventing material degradation. It acts as a free radical scavenger and metal chelator, influencing cell signaling pathways and gene expression . The molecular targets and pathways involved include the activation of antioxidant response elements and inhibition of pro-inflammatory pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural and Functional Analogues

2.1.1. 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

- Structure: A phenolic derivative with a diphenylimidazole substituent, creating an extended π-conjugated system.

- Synthesis : Prepared via a one-pot multicomponent reaction, yielding >96% purity .

- Key Properties: Nonlinear Optical (NLO) Properties: Z-scan measurements reveal high third-order nonlinear susceptibility (χ⁽³⁾ = 2.26 × 10⁻⁶ esu) and negative nonlinear refractive index (n₂ = -2.89 × 10⁻⁶ cm²/W), indicating self-focusing behavior . Electronic Structure: Low HOMO-LUMO gap (theoretical: 3.1 eV) and high hyperpolarizability (β = 4.04 × 10⁻¹ cm/W) due to intramolecular charge transfer (ICT) .

- Applications : Optical limiters and photonic devices .

2.1.2. 4-Phenylphenol (Biphenyl-4-ol)

- Structure : A biphenyl system with a hydroxyl group at the para position.

- Properties: High thermal stability (melting point: 278°C) and industrial utility as a disinfectant . Lacks the alkoxy chain, reducing solubility in nonpolar matrices compared to this compound.

- Applications : Disinfectants, polymer stabilizers .

2.1.3. Phenol Esters (e.g., Phenyl Acetate)

- Structure: Phenolic esters with acetyl or long-chain acyl groups (e.g., 4-acetoxystyrene, CAS 2628-16-2).

- Properties: Higher hydrolytic sensitivity compared to ethers like this compound. Varied applications in fragrances and solvents .

Research Findings and Trends

- Liquid Crystals: this compound-based LCs exhibit smectic and nematic phases, with transition enthalpies >50 J/g, suitable for tunable electro-optic devices .

- Optoelectronics : DFT studies highlight the compound’s bandgap alignment with visible light, suggesting utility in organic LEDs (OLEDs) .

- NLO Materials : The diphenylimidazole analogue demonstrates superior χ⁽³⁾ values compared to silicon-based hybrids, positioning it as a next-generation optical limiter .

Biological Activity

4-(2-Methylbutoxy)phenol is a phenolic compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, and potential therapeutic properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound, with the chemical formula , features a phenolic structure that contributes to its reactivity and biological activity. The presence of the 2-methylbutoxy group enhances its lipophilicity, potentially affecting its interaction with biological membranes and proteins .

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. Research indicates that this compound exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress-related diseases.

- Mechanism of Action : The antioxidant activity is primarily attributed to the compound's ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cellular components .

- Case Study : A study demonstrated that phenolic compounds can reduce oxidative stress markers in various cell lines, suggesting that this compound may offer protective effects against oxidative damage in vivo .

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various pathogens.

- Bacterial Inhibition : Research has shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and interfering with metabolic processes .

- Fungal Activity : Similar inhibitory effects have been observed against fungal strains, indicating its potential as a natural antifungal agent. Studies suggest that phenolic compounds like this compound can alter membrane permeability and disrupt cell wall integrity in fungi .

Anti-inflammatory Properties

Inflammation plays a pivotal role in numerous chronic diseases. This compound has been studied for its anti-inflammatory effects.

- Mechanism : It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

- Research Findings : In animal models, administration of this compound significantly reduced paw edema induced by carrageenan, highlighting its potential as an anti-inflammatory agent .

Therapeutic Applications

Given its biological activities, this compound shows promise in various therapeutic applications:

- Drug Development : Its antioxidant and anti-inflammatory properties make it a candidate for developing drugs aimed at treating conditions like arthritis, cardiovascular diseases, and neurodegenerative disorders .

- Cosmetic Use : Due to its skin-protective properties, it is also being explored for use in cosmetic formulations aimed at reducing oxidative stress on the skin.

Data Summary Table

Q & A

Q. What are the common synthetic routes for 4-(2-methylbutoxy)phenol, and what factors influence reaction efficiency?

- Methodological Answer : The synthesis of phenolic ethers like this compound typically involves:

- Williamson Ether Synthesis : Reacting 4-hydroxyphenol with 2-methylbutyl halide in alkaline conditions (e.g., K₂CO₃/DMF). Yield optimization depends on stoichiometry, solvent polarity, and reaction temperature (80–120°C) .

- Phase-Transfer Catalysis : Using tetrabutylammonium bromide (TBAB) to enhance nucleophilic substitution efficiency in biphasic systems .

- Key Factors : Catalyst selection, avoiding over-alkylation, and purification via column chromatography (silica gel, hexane/ethyl acetate eluent).

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the aromatic ring (δ 6.5–7.5 ppm), methoxy group (δ 3.3–3.7 ppm), and alkyl chain (δ 0.8–1.5 ppm). Compare with computed PubChem data for validation .

- FTIR : Identify O–H stretching (3200–3600 cm⁻¹), C–O–C (1050–1250 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) .

- GC-MS/HPLC : Quantify purity and detect impurities using reverse-phase C18 columns (methanol/water mobile phase) .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Keep in amber glass under inert gas (N₂/Ar) at 4°C to prevent oxidation and humidity-induced degradation .

- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Advanced Research Challenges

Q. How can reaction conditions be optimized to improve yield and purity in the alkylation of phenol derivatives like this compound?

- Methodological Answer :

- Catalyst Screening : Test iron-chromium mixed oxide catalysts in fluidized beds for enhanced selectivity (e.g., 90% yield at 100°C) .

- Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to minimize side reactions.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. How should researchers address discrepancies in reported physical properties (e.g., melting point) of this compound across studies?

- Methodological Answer :

- Standardized Protocols : Use differential scanning calorimetry (DSC) at 5°C/min heating rate under N₂ to measure melting points .

- Sample Purity : Confirm >98% purity via HPLC before property determination.

- Cross-Validation : Compare experimental data with computational predictions (e.g., PubChem’s thermochemical modules) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition : Use fluorometric assays to study interactions with tyrosinase or cytochrome P450 enzymes (IC₅₀ determination) .

- Antioxidant Activity : Apply DPPH/ABTS radical scavenging assays (λ = 517 nm/734 nm) with ascorbic acid as a positive control .

- Cytotoxicity : Perform MTT assays on human keratinocytes (HaCaT) to assess safety thresholds (EC₅₀ values) .

Q. What advanced chromatographic techniques can resolve co-elution issues in the analysis of this compound?

- Methodological Answer :

- 2D-LC : Couple hydrophilic interaction chromatography (HILIC) with reverse-phase LC to separate structurally similar impurities .

- Chiral Columns : Use amylose-based columns to resolve enantiomeric byproducts (if applicable).

- Mass Spectrometry Imaging (MSI) : Map spatial distribution in complex matrices (e.g., biological tissues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.